molecular formula C16H31NO3 B3026328 N-[(1S,2R,3E)-2-hydroxy-1-(hydroxymethyl)-3-tridecen-1-yl]-acetamide CAS No. 2097561-20-9

N-[(1S,2R,3E)-2-hydroxy-1-(hydroxymethyl)-3-tridecen-1-yl]-acetamide

Cat. No. B3026328
CAS RN: 2097561-20-9
M. Wt: 285.42 g/mol
InChI Key: CJDUQSUHEWFQMO-HMUVLFPJSA-N
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Description

N-[(1S,2R,3E)-2-hydroxy-1-(hydroxymethyl)-3-tridecen-1-yl]-acetamide, also known as N-(2-hydroxy-1-(hydroxymethyl)-3-tridecen-1-yl)acetamide, is a small molecule that has been studied for its potential applications in scientific research. It is a lipophilic molecule with a molecular weight of 333.48 g/mol and a melting point of 88°C. N-(2-hydroxy-1-(hydroxymethyl)-3-tridecen-1-yl)acetamide is an interesting molecule due to its unique chemical structure, which allows it to interact with a variety of biological molecules and systems.

Scientific Research Applications

Environmental Toxicology and Compound Degradation

Studies have highlighted the importance of understanding the environmental impact and degradation pathways of acetamide derivatives. For instance, the degradation of acetaminophen, a related compound, in water bodies through advanced oxidation processes reveals the formation of various by-products, including acetamide. This research is crucial for assessing the environmental toxicity and developing strategies for removing pharmaceutical micropollutants from water (Qutob et al., 2022).

Pharmacological Implications

Research into the pharmacology of compounds like ketamine, which shares functional groups with acetamide derivatives, underscores the potential for developing new antidepressants. The neuroplastic effects of ketamine and its metabolites on depression treatment offer insights into how similar compounds might be used to modulate neurobiological pathways for therapeutic benefits (Aleksandrova & Phillips, 2021).

Synthetic Organic Chemistry

In synthetic organic chemistry, the development of chemoselective N-acylation reagents, including various acetamide derivatives, has been a significant area of study. These compounds are integral to creating more efficient synthetic routes for pharmaceuticals, highlighting the versatility and importance of acetamide derivatives in drug development and synthesis (Kondo & Murakami, 2001).

Neurotoxicity and Environmental Health

The study of brominated flame retardants and their metabolites, including hydroxylated derivatives similar in functional activity to acetamide derivatives, has raised concerns about neurotoxic effects. These investigations into the neurotoxicity of environmental contaminants underscore the importance of understanding the biological impacts of acetamide derivatives and related compounds on health and development (Dingemans et al., 2011).

Mechanism of Action

Target of Action

C2 Ceramide (d14:1/2:0) is a bioactive sphingolipid . It exhibits a strong binding activity to cyclooxygenase 2 (COX2) protein . COX2 is an enzyme responsible for inflammation and pain, making it a primary target for anti-inflammatory drugs.

Mode of Action

C2 Ceramide interacts with its target, COX2, by binding to it . This interaction can lead to various changes in the cellular environment, depending on the context. For example, in the presence of diseases associated with COX2 overexpression, C2 Ceramide can be used for diagnosis .

Biochemical Pathways

Ceramides, including C2 Ceramide, play a significant role in the pathogenesis of type 1 and type 2 diabetes and their complications . They induce β-cell apoptosis and insulin resistance, and reduce insulin gene expression . Ceramide modulates many insulin signaling intermediates such as insulin receptor substrate, Akt, Glut-4, leading to insulin resistance .

Pharmacokinetics

It’s known that ceramides play a structural role in liposome formulations and enhance the cellular uptake of amphiphilic drugs . This suggests that ceramides, including C2 Ceramide, may have good bioavailability.

Result of Action

Dietary administration of C2 Ceramide induces lipotoxic cardiomyopathy, increasing diastolic and systolic diameter, reducing fractional shortening, and decreasing the number of normal cardiac contractile events in Drosophila . This indicates that C2 Ceramide has a significant impact on cardiac health.

Action Environment

The action of C2 Ceramide can be influenced by various environmental factors. For instance, dietary administration of C2 Ceramide has been shown to induce lipotoxic cardiomyopathy in Drosophila . This suggests that diet can play a role in modulating the action of C2 Ceramide.

Biochemical Analysis

Biochemical Properties

C2 Ceramide (d14:1/2:0) interacts with several enzymes and proteins. It is known to be an activator of protein phosphatase 1 (PP1) and can also activate protein phosphatase 2A (PP2A) and ceramide-activated protein phosphatase (CAPP) . These interactions play a significant role in the regulation of various biochemical reactions.

Cellular Effects

C2 Ceramide (d14:1/2:0) has profound effects on various types of cells and cellular processes. It can induce apoptosis and autophagy in cells . In melanoma cells, C2 Ceramide (d14:1/2:0) triggers apoptosis by augmenting PKCζ along with pro-inflammatory cytokines and signaling factors . In lung cancer cells, high doses of C2 Ceramide (d14:1/2:0) inhibit cell survival .

Molecular Mechanism

C2 Ceramide (d14:1/2:0) exerts its effects at the molecular level through various mechanisms. It is known to inhibit the mitochondrial respiratory chain complex III . In melanoma cells, C2 Ceramide (d14:1/2:0) shows a PKCζ-mediated tumor-suppressive role . In lung cancer cells, it induces apoptosis by inhibiting Akt and NFκB .

Temporal Effects in Laboratory Settings

Over time, C2 Ceramide (d14:1/2:0) has shown to induce lipotoxic cardiomyopathy by increasing diastolic and systolic diameter and reducing fractional shortening and the number of normal cardiac contractile events in Drosophila .

Dosage Effects in Animal Models

In animal models, the effects of C2 Ceramide (d14:1/2:0) vary with different dosages. For instance, high doses of C2 Ceramide (d14:1/2:0) have been shown to induce lipotoxic cardiomyopathy in Drosophila . In mice, it has been reported to exacerbate hepatic injury .

Metabolic Pathways

C2 Ceramide (d14:1/2:0) is involved in several metabolic pathways. It is known to play a key role in the regulation of cellular responses to extracellular stimuli, including differentiation, growth suppression, cell senescence, and apoptosis .

Transport and Distribution

It is known that ceramides are integral membrane proteins of the endoplasmic reticulum .

Subcellular Localization

It is known that ceramides are integral membrane proteins of the endoplasmic reticulum , suggesting that C2 Ceramide (d14:1/2:0) may also be localized in the endoplasmic reticulum.

properties

IUPAC Name

N-[(E,2S,3R)-1,3-dihydroxytetradec-4-en-2-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H31NO3/c1-3-4-5-6-7-8-9-10-11-12-16(20)15(13-18)17-14(2)19/h11-12,15-16,18,20H,3-10,13H2,1-2H3,(H,17,19)/b12-11+/t15-,16+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJDUQSUHEWFQMO-HMUVLFPJSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCC=CC(C(CO)NC(=O)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCC/C=C/[C@H]([C@H](CO)NC(=O)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H31NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.42 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[(1S,2R,3E)-2-hydroxy-1-(hydroxymethyl)-3-tridecen-1-yl]-acetamide
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